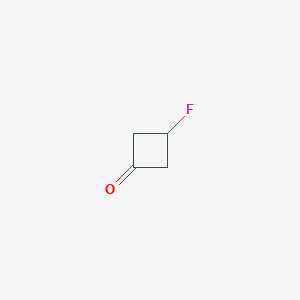
3-Fluorocyclobutan-1-one
Vue d'ensemble
Description
3-Fluorocyclobutan-1-one is a chemical compound with the molecular formula C4H5FO and a molecular weight of 88.08 . It is a building block used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 3-Fluorocyclobutan-1-one can be represented by the SMILES notationO=C1CC(F)C1 . This notation provides a way to represent the structure of a chemical compound in a textual format.
Applications De Recherche Scientifique
Cancer Detection and Characterization
Prostate Carcinoma Detection : A study by Schuster et al. (2011) demonstrated that anti-1-amino-3-fluorine 18-fluorocyclobutane-1-carboxylic acid (anti-3-(18)F-FACBC) PET/CT is highly sensitive and accurate for detecting recurrent prostate carcinoma, outperforming (111)In-capromab pendetide SPECT/CT.
Pulmonary Lesion Characterization : Research by Amzat et al. (2013) found that anti-3-[18F]FACBC, a synthetic amino acid PET radiotracer, shows promise in characterizing pulmonary lesions, with higher uptake in malignant lesions compared to inflammatory lesions.
Prostate Carcinoma Recurrence : The study by Ren et al. (2016) provides evidence that 18F-FACBC PET/CT is an effective non-invasive metabolic imaging technique for diagnosing prostate carcinoma relapse.
Detection of Oropharyngeal Cancer : An incidental detection of oropharyngeal cancer using fluciclovine PET is highlighted in the study by Jethanandani et al. (2019), indicating its potential utility beyond prostate cancer imaging.
Treatment Planning and Monitoring
Radiation Therapy Planning : The research by Jani et al. (2009) explored using FACBC to guide prostate cancer radiotherapy target design, demonstrating its feasibility in treatment planning.
Neoadjuvant Therapy Response in Breast Cancer : A study by Ulaner et al. (2017) showed that changes in 18F-fluciclovine avidity strongly correlated with tumor response in breast cancer, suggesting its utility in monitoring neoadjuvant therapy.
Radiotracer Development and Evaluation
Synthesis and Evaluation : The synthesis of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) for tumor imaging was detailed by Shoup et al. (1999), indicating its potential as a PET tracer for tumor delineation.
Exploring Analogues for Tumor Detection : Martarello et al. (2002) synthesized syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) to evaluate their uptake in a rodent model of brain tumors, as detailed in their study here.
Safety and Hazards
Propriétés
IUPAC Name |
3-fluorocyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO/c5-3-1-4(6)2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFPMCCDQBTGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorocyclobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




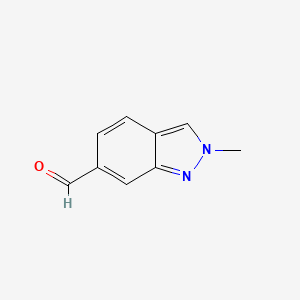
![2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane](/img/structure/B1403397.png)

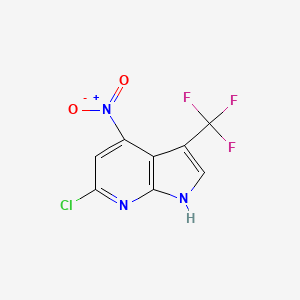


![(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetic acid](/img/structure/B1403404.png)
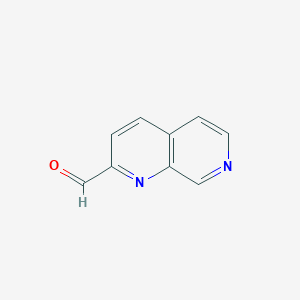
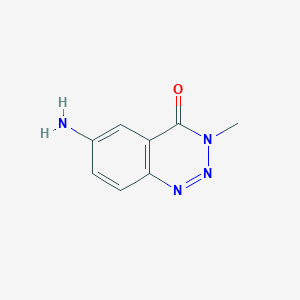
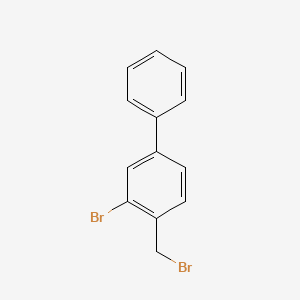


![2-(Dibromomethyl)benzo[d]thiazole](/img/structure/B1403413.png)